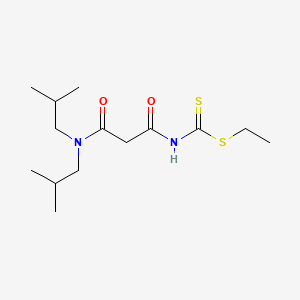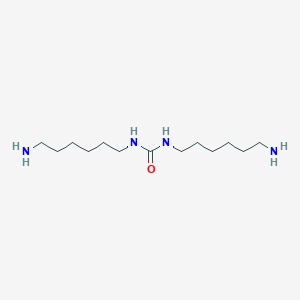
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidinol moiety linked to a pyridazinyl group, which is further substituted with a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Core: The pyridazinyl core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the nitrophenyl-substituted pyridazinyl core with piperidinol under suitable conditions, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The piperidinol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, inhibiting or modulating their activity. The nitrophenyl group can participate in hydrogen bonding or π-π interactions with biological targets.
Organic Synthesis: Acts as a building block or intermediate, participating in various chemical reactions to form more complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Piperidinol, 1-(6-(2-chlorophenyl)-3-pyridazinyl)-
- 4-Piperidinol, 1-(6-(2-methylphenyl)-3-pyridazinyl)-
- 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)-
Uniqueness
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities.
Propriétés
Numéro CAS |
93181-79-4 |
|---|---|
Formule moléculaire |
C15H16N4O3 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
1-[6-(2-nitrophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16N4O3/c20-11-7-9-18(10-8-11)15-6-5-13(16-17-15)12-3-1-2-4-14(12)19(21)22/h1-6,11,20H,7-10H2 |
Clé InChI |
MCNXPIUSIOFZAX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
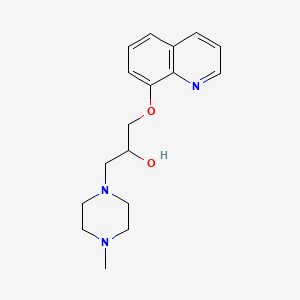
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
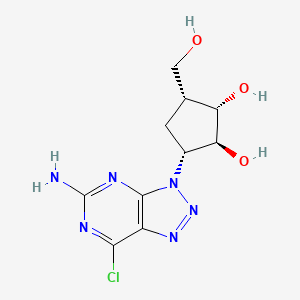
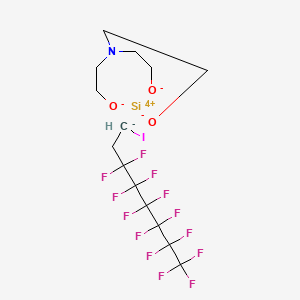
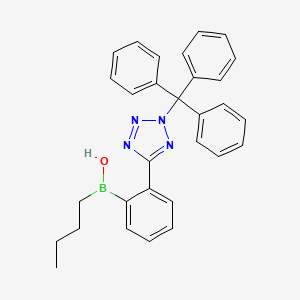
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
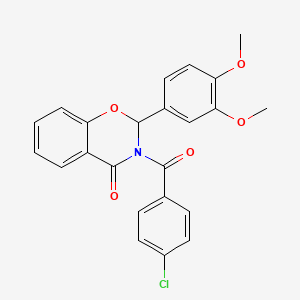
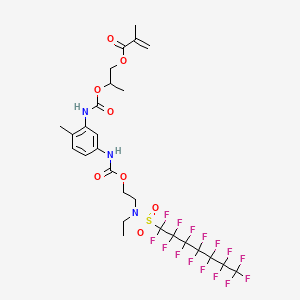
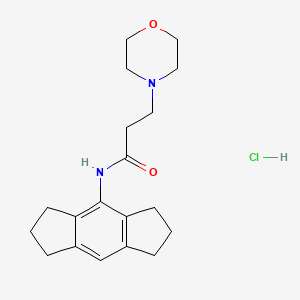
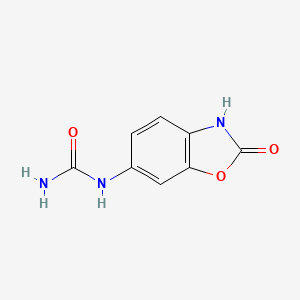
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B15186312.png)
